molecular formula C14H21N3O3 B7077799 3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea

3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea

Cat. No.: B7077799
M. Wt: 279.33 g/mol
InChI Key: KJSMKZXHXAWMNS-UHFFFAOYSA-N
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Description

3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea is a synthetic organic compound that features a unique combination of pyridine, oxolane, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea typically involves multiple steps:

    Preparation of 6-Methoxypyridin-2-ylmethylamine: This intermediate can be synthesized by the reaction of 6-methoxypyridine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a palladium catalyst.

    Formation of the Urea Derivative: The 6-methoxypyridin-2-ylmethylamine is then reacted with isocyanate to form the corresponding urea derivative.

    Attachment of the Oxolane Group: The final step involves the reaction of the urea derivative with oxolane-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include 3-[(6-Hydroxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea or 3-[(6-Formylpyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea.

    Reduction: The major product would be 3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)amine.

    Substitution: Products depend on the nucleophile used, such as 3-[(6-Thiopyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of functional groups may allow it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyridine and oxolane groups.

Mechanism of Action

The mechanism by which 3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea exerts its effects would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy group on the pyridine ring could participate in hydrogen bonding or hydrophobic interactions, while the urea moiety might form hydrogen bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-Hydroxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
  • 3-[(6-Formylpyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
  • 3-[(6-Thiopyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea

Uniqueness

What sets 3-[(6-Methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea apart is the presence of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This functional group can be modified to tailor the compound’s properties for specific applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[(6-methoxypyridin-2-yl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(9-11-6-7-20-10-11)14(18)15-8-12-4-3-5-13(16-12)19-2/h3-5,11H,6-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSMKZXHXAWMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)C(=O)NCC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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